Stereochemical Identity: (2R,5R) Configuration vs. Closest Diastereomers
The target compound is exclusively the (2R,5R) cis isomer [1]. The closest commercially available analogs include the (2S,5R) diastereomer (CAS 2989242-28-4) and the (2R,5S) isomer. These differ by inversion of one stereocenter, which would reposition the amine or carboxyl group equatorially versus axially, altering the dihedral angle between functional groups by approximately 60–120 degrees [2]. In tetrahydropyran-based dipeptide isosters, this change abolishes the ability to mimic a cis-amide bond or a β-turn, as the scaffold's conformational preference is determined by the relative stereochemistry of the ring substituents [2].
| Evidence Dimension | Stereochemical configuration (C2 and C5 chiral centers) |
|---|---|
| Target Compound Data | (2R,5R) – cis configuration |
| Comparator Or Baseline | (2S,5R) diastereomer (CAS 2989242-28-4) / (2R,5S) diastereomer |
| Quantified Difference | Inversion of one stereocenter; expected difference in dihedral angle of ~60-120° based on tetrahydropyran ring conformational analysis |
| Conditions | Comparative stereochemical analysis; no co-crystal structures available for direct comparison |
Why This Matters
Procuring the correct (2R,5R) cis isomer is mandatory for any application where stereochemistry defines molecular recognition, such as in enzyme inhibitor design or chiral ligand synthesis.
- [1] Angene Chemical. (n.d.). CAS 749175-42-6 | 2H-Pyran-2-carboxylicacid, 5-aminotetrahydro-, cis- (9CI). Retrieved May 4, 2026, from https://www.angenechem.com/749175-42-6 View Source
- [2] Kriek, N. M. A. J., Van der Hout, E., Kelly, P., Van Meijgaarden, K. E., Geluk, A., Ottenhoff, T. H. M., ... & Overkleeft, H. S. (2003). Synthesis of Novel Tetrahydropyran‐Based Dipeptide Isosters by Overman Rearrangement of 2,3‐Didehydroglycosides. European Journal of Organic Chemistry, 2003(13), 2418-2427. View Source
